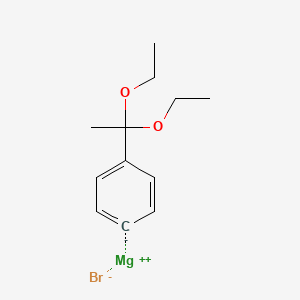
4-(1,1-Diethoxyethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Diethoxyethyl)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them invaluable in the synthesis of various organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the reaction of 4-(1,1-Diethoxyethyl)bromobenzene with magnesium metal in an anhydrous environment, typically in THF. The reaction is carried out under inert conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Diethoxyethyl)phenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols, with esters to form tertiary alcohols, and with epoxides to form alcohols .
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and epoxides. The reactions are typically carried out in anhydrous THF under inert conditions to prevent side reactions .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Aplicaciones Científicas De Investigación
4-(1,1-Diethoxyethyl)phenylmagnesium bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications span various fields, including:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)phenylmagnesium bromide include:
Uniqueness
This can be particularly useful in the synthesis of complex organic molecules where specific functional groups are required .
Propiedades
Fórmula molecular |
C12H17BrMgO2 |
|---|---|
Peso molecular |
297.47 g/mol |
Nombre IUPAC |
magnesium;1,1-diethoxyethylbenzene;bromide |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CFIGLTLTAYFWAM-UHFFFAOYSA-M |
SMILES canónico |
CCOC(C)(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


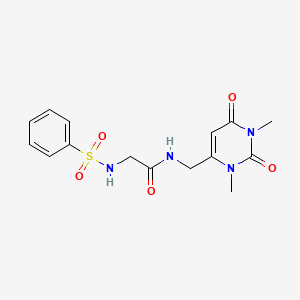
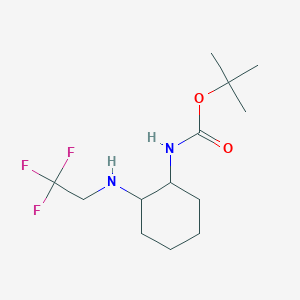
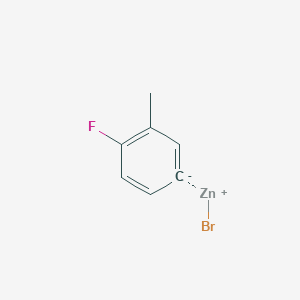

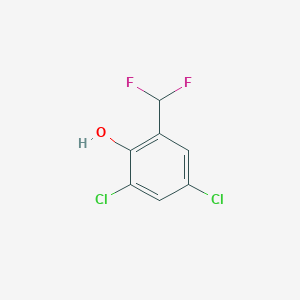
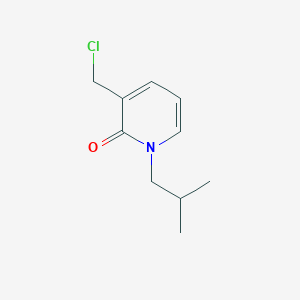
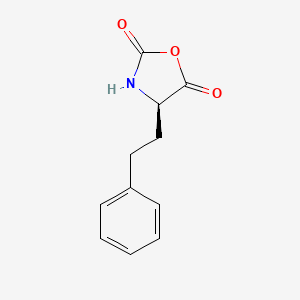
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
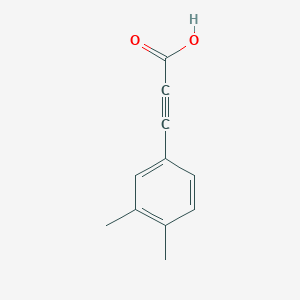
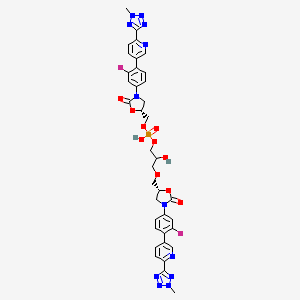
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

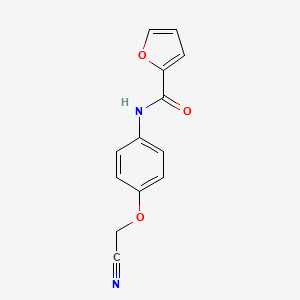
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
